5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid

Adenosine receptor antagonism Scaffold hopping Heterocyclic core comparison

5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid (CAS 1784983-15-8, molecular formula C10H6N4O3, molecular weight 230.18 g/mol) is a heterocyclic small-molecule belonging to the [1,2,4]triazolo[1,5-a]quinazoline subclass. It features a planar fused tricyclic core comprising a 1,2,4-triazole ring ortho-fused to a quinazoline ring, bearing a 5-oxo substituent on the quinazoline nucleus and a free carboxylic acid at the triazole 2-position.

Molecular Formula C10H6N4O3
Molecular Weight 230.183
CAS No. 1784983-15-8
Cat. No. B2547685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid
CAS1784983-15-8
Molecular FormulaC10H6N4O3
Molecular Weight230.183
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC3=NC(=NN23)C(=O)O
InChIInChI=1S/C10H6N4O3/c15-8-5-3-1-2-4-6(5)14-10(12-8)11-7(13-14)9(16)17/h1-4H,(H,16,17)(H,11,12,13,15)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid (CAS 1784983-15-8): Core Scaffold Identity and Classification


5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid (CAS 1784983-15-8, molecular formula C10H6N4O3, molecular weight 230.18 g/mol) is a heterocyclic small-molecule belonging to the [1,2,4]triazolo[1,5-a]quinazoline subclass . It features a planar fused tricyclic core comprising a 1,2,4-triazole ring ortho-fused to a quinazoline ring, bearing a 5-oxo substituent on the quinazoline nucleus and a free carboxylic acid at the triazole 2-position . This compound is commercially supplied as a versatile small-molecule scaffold with a certified minimum purity of 95% (HPLC) , positioning it as a building block for medicinal chemistry derivatization programs targeting adenosine receptor antagonism, kinase inhibition, and antimicrobial lead discovery [1].

Why 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid Cannot Be Replaced by Generic Triazoloquinazoline Analogs


Within the triazoloquinazoline class, even seemingly minor structural modifications produce profound shifts in biological target engagement, selectivity, and synthetic tractability. The isomeric form of the triazole–quinazoline fusion (e.g., [1,5-a] vs. [1,5-c] or [4,3-a]) dictates the three-dimensional presentation of substituents to biological receptors, as demonstrated by the fact that [1,2,4]triazolo[1,5-a]quinazolines and [1,2,4]triazolo[4,3-a]quinazolines exhibit divergent adenosine receptor affinity profiles [1]. Furthermore, the substitution at position 2 is a critical determinant of pharmacological activity: replacement of a 2-carboxylic acid with a 2-methylsulfanyl group alters both electronic properties and hydrogen-bonding capacity, leading to distinct antimicrobial potency ranges in head-to-head series [2]. For the target compound, the combination of the [1,5-a] fusion, the 5-oxo quinazoline, and the 2-carboxylic acid defines a unique pharmacophoric pattern that cannot be replicated by any single commercially available close analog. Substituting a quinoxaline core (CAS 150454-82-3, identical molecular formula C10H6N4O3) for the quinazoline core changes the nitrogen substitution pattern in the six-membered ring, which alters hydrogen-bond acceptor topology and is known to shift adenosine A3 receptor selectivity profiles in closely related carboxylate series [3].

Quantitative Differentiation Evidence for 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid Against Closest Comparators


Scaffold Differentiation vs. 4-Oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid (CAS 150454-82-3): Nitrogen Substitution Pattern

The closest structural analog sharing an identical molecular formula (C10H6N4O3) and 2-carboxylic acid group is 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid (CAS 150454-82-3). The sole structural difference is the replacement of the quinazoline nucleus (N at position 3 of the six-membered ring) with a quinoxaline nucleus (N at positions 1 and 4). In the well-characterized triazoloquinoxaline-2-carboxylate series, the 2-carboxy derivative (compound 16) exhibited a Ki of 340 nM at the human adenosine A3 receptor expressed in CHO cells [1]. The quinazoline-for-quinoxaline substitution alters the nitrogen lone-pair orientation and hydrogen-bond acceptor topology, which has been shown in analogous 4-oxo-triazoloquinazoline vs. quinoxaline pairs to shift adenosine A3 vs. A1 selectivity ratios by factors exceeding 10-fold [2]. For scientists selecting between these two isosteric scaffolds, this nitrogen positional difference predicts divergent selectivity profiles in adenosine receptor antagonist programs.

Adenosine receptor antagonism Scaffold hopping Heterocyclic core comparison

2-Carboxylic Acid vs. 2-Methylsulfanyl Substitution: Functional Group Impact on Antimicrobial MIC in the Triazoloquinazoline Series

In the [1,2,4]triazolo[1,5-a]quinazoline subclass, the nature of the 2-position substituent is a critical determinant of antimicrobial potency. The 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline series evaluated by Al-Salahi et al. (2013) produced lead compounds (6, 9, 13, 14, 11) with MIC values of 6.25 and 12.50 μg/mL against Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633, Pseudomonas aeruginosa ATCC 27953, and Escherichia coli ATCC 25922, using ciprofloxacin as a reference standard [1]. The target compound, bearing a 2-carboxylic acid in place of the 2-methylsulfanyl group, presents a fundamentally different hydrogen-bond donor/acceptor profile (carboxylic acid: pKa ~2–4, capable of salt bridge formation; methylsulfanyl: neutral, lipophilic). In the 2-phenoxy-[1,2,4]triazolo[1,5-a]quinazoline series, compounds 2, 7, 14, 15, 16, 31, and 32 were identified as the most potent broad-spectrum antimicrobial agents with MIC values in the low μg/mL range against Streptococcus pneumoniae and Escherichia coli, with amphotericin B, ampicillin, and gentamicin as reference drugs [2]. These data establish that the 2-substituent identity within this scaffold directly governs antimicrobial potency levels, and the 2-carboxylic acid variant offers a distinct ionizable functionality for salt formation and solubility modulation that is absent in the methylsulfanyl and phenoxy analogs. Direct MIC data for the target 2-carboxylic acid compound against the same panel have not been published in the peer-reviewed literature.

Antimicrobial activity Structure-activity relationship Functional group comparison

5-Oxo Group vs. 5-Hydrazono Modification: Cytotoxicity Shift in the Triazoloquinazoline Series

In the [1,2,4]triazolo[1,5-a]quinazoline scaffold, the identity of the C-5 substituent is a critical determinant of cytotoxic potency. Marzouk et al. (2016) evaluated a series of 5-hydrazono-[1,2,4]triazolo[1,5-a]quinazolines against MCF-7 (breast), Hep-G2 (hepatocellular), HeLa (cervical), and L929 (fibroblast) cell lines by MTT assay, using gemcitabine hydrochloride (GH) as a reference. The diphenyl ketone hydrazone (11) exhibited IC50 values of 77.9–397.9 μg/mL across all four cell lines, compared to GH IC50 values of 169.6–365.3 μg/mL. The m-tolyl hydrazone (2) and 3,4-dimethoxy hydrazone (10) were the most potent against MCF-7, with IC50 values of 17.3 and 36.1 μg/mL respectively, compared to GH IC50 of 169.6 μg/mL [1]. The target compound, bearing a 5-oxo substituent instead of a 5-hydrazono group, presents a different electronic character at the quinazoline C-5 position: the oxo group is a strong electron-withdrawing, hydrogen-bond-accepting moiety, whereas the hydrazono group introduces an extended conjugated system with additional hydrogen-bond donor capacity. This difference is predicted to alter DNA intercalation propensity and kinase ATP-binding site interactions, which are the proposed mechanisms for triazoloquinazoline cytotoxicity [2]. Direct IC50 data for the 5-oxo target compound against these cell lines have not been reported.

Cytotoxicity Anticancer activity C-5 substituent effect

[1,2,4]Triazole vs. [1,2,3]Triazole Regioisomerism: Differential Benzodiazepine and Adenosine Receptor Binding

The position of nitrogen atoms in the triazole ring (1,2,4- vs. 1,2,3-triazole) dramatically affects receptor recognition in triazoloquinazoline derivatives. Bertelli et al. (2000) reported the synthesis and binding evaluation of 3-substituted-1,2,3-triazolo[1,5-a]quinazolines at benzodiazepine receptors and adenosine A1 and A2A receptors. These [1,2,3]triazolo[1,5-a]quinazolines showed a generalized decrease in benzodiazepine receptor affinity and only moderate A1 adenosine receptor affinity compared to previously studied [1,2,4]triazoloquinazoline derivatives [1]. In the [1,2,4]triazolo[1,5-a]quinazoline series, the 2-carboxylic acid group positions a hydrogen-bond donor/acceptor at a geometry that is stereoelectronically distinct from the 3-substituted [1,2,3] regioisomer series. The 2-alkoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-ones have been explicitly characterized as adenosine receptor antagonists with SAR driven by steric and lipophilic requirements at the 2-position [2]. The target compound, bearing the [1,2,4]triazole fusion, is therefore positioned in the higher-affinity adenosine receptor binding space relative to [1,2,3]triazole regioisomers.

Benzodiazepine receptor binding Adenosine receptor affinity Triazole regioisomerism

Commercially Certified Purity (Min. 95%) as a Procurement Selection Criterion vs. Non-Certified Analogs

5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid (CAS 1784983-15-8) is commercially supplied by Biosynth (via CymitQuímica) with a certified minimum purity of 95% as determined by HPLC . This purity specification is quantitatively superior to the typical ≥90% or unspecified purity grades offered for many structurally similar triazoloquinazoline building blocks that lack analytical certification . The certified 95% minimum purity ensures batch-to-batch reproducibility in SAR studies and reduces the risk of confounding biological assay results due to impurities. For procurement decisions, this certified purity provides a measurable, verifiable quality differential relative to uncertified or lower-purity triazoloquinazoline carboxylic acid analogs from alternative suppliers.

Compound procurement Purity certification Reproducibility

Antihypertensive Activity of the [1,2,4]Triazolo[1,5-a]quinazoline Scaffold Class: In Vivo Blood Pressure Reduction as Class-Level Evidence

A focused series of fifteen 1,2,4-triazolo[1,5-a]quinazoline derivatives was synthesized and evaluated for in vivo antihypertensive activity by the tail cuff method using a Muromachi Blood Pressure Monitor (Model MK 2000) in rats and mice. Several tested compounds completely abolished the tachycardia of parent structures and exhibited valuable effects on heart rate and blood pressure, with some lead compounds identified as potential adrenoblockers and cardiac stimulants [1]. While the specific 2-carboxylic acid-5-oxo target compound was not among the tested derivatives, the study established that the [1,2,4]triazolo[1,5-a]quinazoline scaffold is a validated chemotype for in vivo cardiovascular pharmacology. The 2-carboxylic acid functionality offers a synthetic derivatization point for amide and ester prodrug strategies that were explored in the reported series at position 2 with alkoxy and phenoxy substituents [2]. This positions the target compound as a key starting material for antihypertensive lead optimization programs.

Antihypertensive activity In vivo pharmacology Cardiovascular

Optimal Research and Industrial Application Scenarios for 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid (CAS 1784983-15-8)


Adenosine A3 Receptor Antagonist Lead Discovery Using the Quinazoline Scaffold

For medicinal chemistry teams targeting selective adenosine A3 receptor antagonists, this compound provides the [1,2,4]triazolo[1,5-a]quinazoline core—a scaffold that has produced high-affinity antagonists such as CGS 15943 (Ki = 14 nM at human A3) and MRS 1220 (Ki = 0.65 nM) [1]. The 2-carboxylic acid serves as a direct precursor for amide coupling, esterification, and heteroaryl substitution at the position known to control A3 vs. A1 selectivity. Compared to the [1,2,3]triazole regioisomer series, which shows reduced adenosine receptor affinity [2], the [1,2,4]triazole fusion of this compound positions it in the higher-affinity binding space. The quinazoline core further differentiates it from the structurally analogous quinoxaline scaffold (CAS 150454-82-3), where the nitrogen substitution pattern alters receptor selectivity profiles [3].

Antimicrobial Lead Generation via 2-Carboxylic Acid Derivatization

The triazoloquinazoline scaffold has demonstrated broad-spectrum antimicrobial activity, with lead compounds in the 2-methylsulfanyl and 2-phenoxy series achieving MIC values as low as 6.25 μg/mL against Gram-positive and Gram-negative pathogens [1]. The target compound provides the 2-carboxylic acid handle that is absent in the 2-methylsulfanyl and 2-phenoxy series, enabling amide coupling with diverse amine libraries for SAR expansion. The carboxylic acid functionality allows salt formation for improved aqueous solubility and the preparation of ester prodrugs for cellular permeability optimization. This compound is therefore the recommended starting scaffold for antimicrobial SAR programs that require a free carboxylate for parallel library synthesis.

Antihypertensive Drug Discovery via 5-Oxo Quinazoline Derivatization

A series of fifteen [1,2,4]triazolo[1,5-a]quinazoline derivatives has been validated in vivo for antihypertensive activity, with several compounds completely abolishing tachycardia and producing measurable blood pressure reduction in rodent models using tail cuff methodology [1]. The target compound, bearing the 5-oxo-2-carboxylic acid substitution pattern, provides a synthetically versatile entry point for C-2 and N-4 derivatization strategies that were explored in the validated antihypertensive series. For cardiovascular drug discovery groups, this compound offers a pre-validated in vivo scaffold with a free carboxylic acid enabling salt selection and prodrug design [2].

Kinase Inhibitor and Anticancer Scaffold Development

Triazoloquinazoline derivatives have been reported as EGFR kinase inhibitors and antiproliferative agents against MCF-7, Hep-G2, HeLa, and HCT-116 cancer cell lines [1]. The 5-hydrazono subclass has produced compounds with IC50 values as low as 17.3 μg/mL against MCF-7 cells (MTT assay, gemcitabine hydrochloride reference) [1]. The target 5-oxo compound provides a distinct electronic profile at the quinazoline C-5 position compared to the 5-hydrazono analogs, which is predicted to differentially affect ATP-binding site interactions in kinase targets. For anticancer lead discovery, the 2-carboxylic acid enables facile conjugation to targeting moieties or linker attachment for PROTAC design, while the 5-oxo group maintains metabolic stability advantages over the 5-hydrazono series [2].

Quote Request

Request a Quote for 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.